molecular formula C12H19N5 B14465002 N,N-Diethyl-N-phenyltriimidodicarbonic diamide CAS No. 72693-36-8

N,N-Diethyl-N-phenyltriimidodicarbonic diamide

Cat. No.: B14465002
CAS No.: 72693-36-8
M. Wt: 233.31 g/mol
InChI Key: WBEOCGRTWHUHKQ-UHFFFAOYSA-N
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Description

N,N-Diethyl-N-phenyltriimidodicarbonic diamide is a synthetic compound belonging to the class of carbodiimides. Carbodiimides are characterized by the functional group RN=C=NR, where R represents organic substituents. These compounds are known for their utility in organic synthesis, particularly in peptide coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethyl-N-phenyltriimidodicarbonic diamide can be synthesized through the dehydrosulfurization of thioureas. A typical reagent for this process is mercuric oxide:

(R(H)N)2CS+HgO(RN)2C+HgS+H2O(R(H)N)_2CS + HgO \rightarrow (RN)_2C + HgS + H_2O (R(H)N)2​CS+HgO→(RN)2​C+HgS+H2​O

In some cases, a dehydrating agent is added to the reaction mixture to facilitate the process .

Another method involves the dehydration of N,N’-dialkylureas:

(R(H)N)2CO(RN)2C+H2O(R(H)N)_2CO \rightarrow (RN)_2C + H_2O (R(H)N)2​CO→(RN)2​C+H2​O

Phosphorus pentoxide and p-toluenesulfonyl chloride are commonly used as dehydrating agents .

Industrial Production Methods

Industrial production of this compound typically involves the use of isocyanates, which can be converted to carbodiimides with the loss of carbon dioxide:

2RN=C=O(RN)2C+CO22 RN=C=O \rightarrow (RN)_2C + CO_2 2RN=C=O→(RN)2​C+CO2​

This reaction is catalyzed by phosphine oxides and is reversible .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-N-phenyltriimidodicarbonic diamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and catalysts such as phosphine oxides. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N,N-Diethyl-N-phenyltriimidodicarbonic diamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-phenyltriimidodicarbonic diamide involves its ability to act as a coupling agent. It facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amines. This process is essential in the synthesis of peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-N-phenyltriimidodicarbonic diamide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other carbodiimides. Its ability to facilitate efficient coupling reactions makes it a valuable tool in synthetic chemistry .

Properties

CAS No.

72693-36-8

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

1-carbamimidoyl-3,3-diethyl-1-phenylguanidine

InChI

InChI=1S/C12H19N5/c1-3-16(4-2)12(15)17(11(13)14)10-8-6-5-7-9-10/h5-9,15H,3-4H2,1-2H3,(H3,13,14)

InChI Key

WBEOCGRTWHUHKQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=N)N(C1=CC=CC=C1)C(=N)N

Origin of Product

United States

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